![molecular formula C15H16N2O3S2 B2790258 N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide CAS No. 868676-38-4](/img/structure/B2790258.png)
N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide, also known as DPTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPTP is a prodrug that is metabolized in vivo to produce a potent inhibitor of the enzyme protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling, and therefore, inhibitors of this enzyme have the potential to improve insulin sensitivity and glucose homeostasis, making DPTP a promising candidate for the treatment of type 2 diabetes and other metabolic disorders.
作用机制
N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide inhibits PTP1B by binding to the active site of the enzyme and preventing it from dephosphorylating its substrates. This leads to increased insulin signaling and improved glucose homeostasis.
Biochemical and physiological effects:
This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. Additionally, this compound has been shown to have anti-inflammatory effects and to protect against oxidative stress, suggesting that it may have potential applications in the treatment of other diseases such as rheumatoid arthritis and cardiovascular disease.
实验室实验的优点和局限性
One advantage of using N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide in lab experiments is its potency as an inhibitor of PTP1B. This makes it a useful tool for studying the role of PTP1B in insulin signaling and glucose homeostasis. However, one limitation of using this compound is that it is a prodrug that requires metabolism in vivo to produce the active inhibitor. This can make it challenging to control the concentration of the active inhibitor in lab experiments.
未来方向
There are several potential future directions for research on N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide. One area of interest is the development of more potent and selective inhibitors of PTP1B based on the structure of this compound. Another potential direction is the investigation of the anti-inflammatory and antioxidant effects of this compound in the context of other diseases such as rheumatoid arthritis and cardiovascular disease. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans and to investigate its potential as a therapeutic agent for the treatment of type 2 diabetes and other metabolic disorders.
合成方法
The synthesis of N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide involves a multi-step process that begins with the reaction of 2-aminothiophenol with cyclopentanone to produce 5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine. This intermediate is then reacted with 3-bromopropionyl chloride to produce the corresponding amide, which is subsequently treated with phenylsulfonyl chloride to produce this compound.
科学研究应用
N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide has been the subject of numerous scientific studies investigating its potential therapeutic applications. In vitro studies have demonstrated that this compound is a potent inhibitor of PTP1B, with an IC50 value of 38 nM. In vivo studies have shown that this compound improves glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. Additionally, this compound has been shown to have anti-inflammatory effects and to protect against oxidative stress, suggesting that it may have potential applications in the treatment of other diseases such as rheumatoid arthritis and cardiovascular disease.
属性
IUPAC Name |
3-(benzenesulfonyl)-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c18-14(17-15-16-12-7-4-8-13(12)21-15)9-10-22(19,20)11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFGPZMIFCCZFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide](/img/structure/B2790175.png)
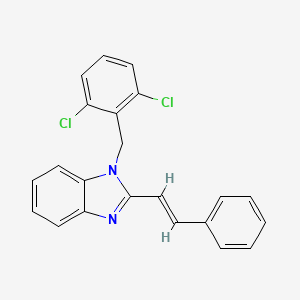
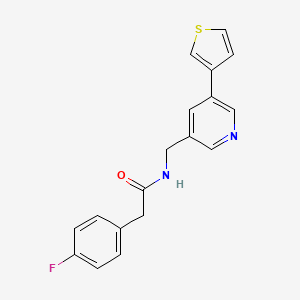
![N-(3-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2790179.png)
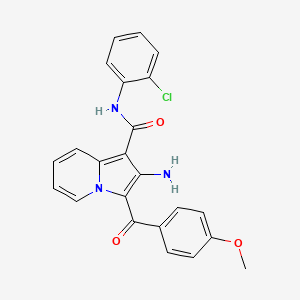
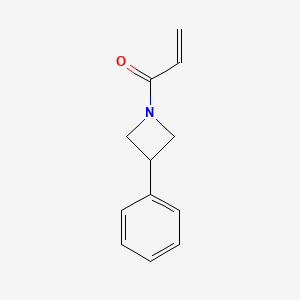
![N-cyclohexyl-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2790188.png)
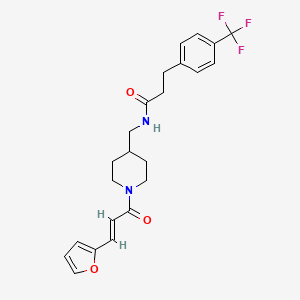

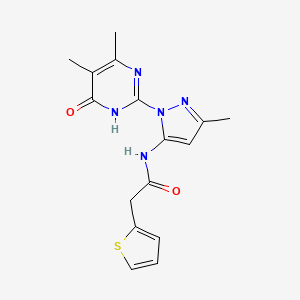
![5-Fluoro-2-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde hydrochloride](/img/structure/B2790194.png)

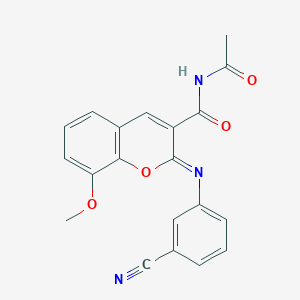
![1-(3,4-dimethylphenyl)-N-({5-[(4-methylpiperidin-1-yl)sulfonyl]-2-thienyl}methyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2790198.png)